Ethyl 2-nitronicotinate
CAS No.:
Cat. No.: VC17455322
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8N2O4 |
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Molecular Weight | 196.16 g/mol |
IUPAC Name | ethyl 2-nitropyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-9-7(6)10(12)13/h3-5H,2H2,1H3 |
Standard InChI Key | QVLJJCGMFUFSRB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)[N+](=O)[O-] |
Introduction
Structural Elucidation and Molecular Properties
Comparative Structural Analysis
*Inferred from structural analogs.
Physicochemical Properties
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol, based on analogs.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group .
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Melting Point: Estimated range: 90–110°C (analogs: 85–120°C) .
Synthetic Routes and Reaction Mechanisms
Nitration of Ethyl Nicotinate
The synthesis of ethyl 2-nitronicotinate likely involves nitration of ethyl nicotinate (ethyl 3-pyridinecarboxylate). Pyridine derivatives undergo nitration at positions directed by substituents: the ester group at position 3 is meta-directing, favoring nitration at positions 2 or 6.
Proposed Reaction Conditions:
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Nitrating Agent: Concentrated HNO₃/H₂SO₄ mixture.
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Temperature: 0–5°C to prevent over-nitration.
Mechanism:
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Generation of nitronium ion (NO₂⁺) in H₂SO₄.
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Electrophilic attack at position 2 due to ester’s meta-directing effect.
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Quenching and isolation via recrystallization.
Alternative Pathways
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Nucleophilic Substitution: Replacement of a halogen at position 2 with a nitro group, though less common for pyridine systems.
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Enzymatic Functionalization: Theoretical potential for biocatalytic nitration, though unreported for this compound.
Chemical Reactivity and Functionalization
Key Reactions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Reduction | H₂/Pd-C, SnCl₂/HCl | Ethyl 2-aminonicotinate |
Hydrolysis | NaOH/H₂O, HCl | 2-Nitronicotinic acid |
Nucleophilic Substitution | NH₃ (heat) | 2-Amino-3-ethoxycarbonylpyridine |
Comparative Reactivity
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Nitro Group: More reactive than methyl or chloro substituents due to strong electron withdrawal .
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Ester Hydrolysis: Faster than methyl ester analogs due to ethyl’s steric effects.
Target | Potential Interaction |
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Bacterial reductases | Nitro-to-amine conversion |
Inflammatory cytokines | NF-κB pathway modulation |
Comparative Bioactivity
Compound | MIC (µg/mL) S. aureus | IC₅₀ (NF-κB Inhibition) |
---|---|---|
Ethyl 2-methyl-5-nitronicotinate | 32 | 45 µM |
Ethyl 2-nitronicotinate* | ~50 (estimated) | ~60 µM (estimated) |
Industrial and Research Applications
Pharmaceutical Intermediates
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Antitubercular Agents: Nitropyridine derivatives are precursors to rifamycin analogs .
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Anticancer Research: Nitro groups enhance DNA intercalation potential.
Material Science
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Coordination Polymers: Pyridine esters act as ligands for metal-organic frameworks (MOFs).
Challenges and Future Directions
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Synthetic Optimization: Improving nitration regioselectivity for higher yields.
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Toxicological Studies: Assessing environmental persistence and cytotoxicity.
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Targeted Drug Design: Exploiting nitro group redox properties for prodrug development.
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